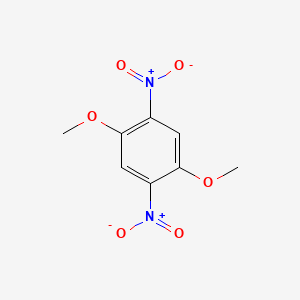

![molecular formula C11H10N2O3S B2898005 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide CAS No. 892846-96-7](/img/structure/B2898005.png)

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

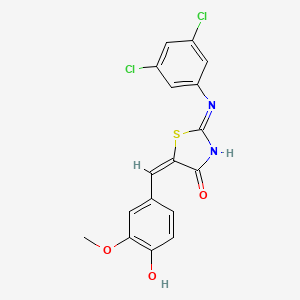

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Compounds with the [1,3]dioxolo[4’,5’4,5]benzo[1,2-d]thiazol moiety have been evaluated for their potential as : Compounds with the [1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol moiety have been evaluated for their potential as anticonvulsant agents . Research indicates that certain analogs can be synthesized and tested for preliminary anticonvulsant activity using standard preclinical seizure models . These compounds may offer a new avenue for the development of neurotherapeutic agents, particularly for conditions like epilepsy that are not well-controlled by current medications.

Antitumor Properties

Thiazole derivatives, including those related to the compound , have shown promise in antitumor studies. Novel N-aryl derivatives have been synthesized and evaluated for their growth inhibition properties against various cancer cell lines, such as HeLa, A549, and MCF-7 . These findings suggest that the compound could be a precursor or a lead compound in the development of new anticancer drugs.

Antibacterial and Antifungal Activities

The thiazole ring is known for its antibacterial and antifungal activities. Compounds featuring this ring have been tested against a range of bacterial and fungal strains, showing significant potential as antimicrobial agents . This could lead to the development of new treatments for infectious diseases caused by bacteria and fungi.

Anti-inflammatory and Analgesic Effects

Research has indicated that thiazole derivatives can exhibit anti-inflammatory and analgesic activities. This suggests that the compound could be used in the synthesis of new drugs aimed at treating pain and inflammation, potentially with fewer side effects than existing medications .

Neuroprotective Effects

Thiazoles are also being explored for their neuroprotective effects . These compounds may play a role in the synthesis of neurotransmitters and could contribute to the normal functioning of the nervous system . This application is particularly relevant for neurodegenerative diseases and conditions that affect cognitive functions.

Chemical Synthesis and Material Science

The compound’s structure makes it suitable for use in chemical synthesis and material science research. It can serve as a building block for the synthesis of complex molecules with specific properties, which can be used in various industrial applications, including the development of new materials .

Mecanismo De Acción

Target of Action

Compounds with a similar thiazole structure have been found to exhibit diverse biological activities . They have been associated with anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to inhibit the biosynthesis of prostaglandins , which are derived from arachidonic acid originating from cell membrane phospholipids . This inhibition is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) .

Biochemical Pathways

Based on the known actions of similar thiazole derivatives, it can be inferred that the compound may affect the arachidonic acid pathway . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain .

Pharmacokinetics

The compound is described as a solid at room temperature , which could influence its bioavailability and pharmacokinetics.

Result of Action

Similar thiazole derivatives have been found to exhibit potent growth inhibition properties against various human cancer cell lines .

Action Environment

The compound is recommended to be stored in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature could potentially affect its stability and efficacy.

Propiedades

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-2-10(14)13-11-12-6-3-7-8(16-5-15-7)4-9(6)17-11/h3-4H,2,5H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACZRXONMFUXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=CC3=C(C=C2S1)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2897922.png)

![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2897925.png)

![2-[4-(3-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2897926.png)

![7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2897932.png)

![2-((4-fluorophenyl)thio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2897933.png)

![6-((4-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2897936.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2897938.png)